5I-UTP sodium salt
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Overview
Description
5-Iodo-uridine-5’-triphosphate, sodium salt is a modified nucleotide analog of uridine triphosphate. It is characterized by the presence of an iodine atom at the 5-position of the uracil ring. This compound is commonly used in various biochemical and molecular biology applications due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-uridine-5’-triphosphate, sodium salt typically involves the iodination of uridine triphosphate. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 5-position of the uracil ring. The process involves the use of iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an aqueous medium. The reaction is monitored by high-performance liquid chromatography to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of 5-Iodo-uridine-5’-triphosphate, sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure consistent quality and yield. The final product is purified using techniques such as ion-exchange chromatography and lyophilization to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-uridine-5’-triphosphate, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common in typical biochemical applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or sodium hypochlorite can be used, while reducing agents include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield 5-thio-uridine derivatives, while reactions with amines can produce 5-amino-uridine derivatives .
Scientific Research Applications
5-Iodo-uridine-5’-triphosphate, sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various modified nucleotides and nucleosides.
Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits .
Mechanism of Action
The mechanism of action of 5-Iodo-uridine-5’-triphosphate, sodium salt involves its incorporation into nucleic acids during transcription and replication. The presence of the iodine atom at the 5-position of the uracil ring can disrupt normal base pairing and interfere with the function of nucleic acid polymerases. This can lead to the inhibition of nucleic acid synthesis and the induction of mutations, making it a valuable tool in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Uridine triphosphate (UTP): The unmodified form of the nucleotide, lacking the iodine atom.
5-Bromo-uridine-5’-triphosphate: A similar compound with a bromine atom at the 5-position.
5-Fluoro-uridine-5’-triphosphate: Another analog with a fluorine atom at the 5-position
Uniqueness
The uniqueness of 5-Iodo-uridine-5’-triphosphate, sodium salt lies in its specific reactivity and the effects of the iodine atom on its biochemical properties. The iodine atom can enhance the compound’s ability to interfere with nucleic acid synthesis and provide unique labeling and detection capabilities in various assays .
Properties
Molecular Formula |
C9H13IN2NaO15P3 |
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Molecular Weight |
632.02 g/mol |
IUPAC Name |
sodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H14IN2O15P3.Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);/q;+1/p-1/t4-,5-,6-,8-;/m1./s1 |
InChI Key |
ZHMUEMNXKYXTFM-HCXTZZCQSA-M |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)I.[Na+] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)I.[Na+] |
Origin of Product |
United States |
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